molecular formula C23H28N4O5 B3346305 Fmoc-N-amido-PEG3-azide CAS No. 1172605-58-1

Fmoc-N-amido-PEG3-azide

Cat. No.: B3346305
CAS No.: 1172605-58-1
M. Wt: 440.5 g/mol
InChI Key: DPFYHVJTBNQVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG3-azide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is valuable in the field of chemical biology and medicinal chemistry for its role in targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG3-azide involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the introduction of a PEG3 spacer and an azide group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG3-azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are valuable in the synthesis of PROTACs and other bioconjugates .

Scientific Research Applications

Chemistry

Fmoc-N-amido-PEG3-azide is used in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. This compound serves as a linker connecting the ligand for the target protein and the ligand for an E3 ubiquitin ligase .

Biology

In biological research, this compound is employed in the study of protein-protein interactions and the development of targeted therapies. It facilitates the selective degradation of disease-related proteins, providing insights into cellular processes and disease mechanisms .

Medicine

By enabling the targeted degradation of pathogenic proteins, it offers a novel approach to treating diseases such as cancer, neurodegenerative disorders, and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its role in PROTAC synthesis makes it a valuable tool for creating drugs with improved specificity and efficacy .

Mechanism of Action

Fmoc-N-amido-PEG3-azide exerts its effects through its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group of this compound enables its conjugation to various ligands, facilitating the formation of PROTACs that can selectively degrade specific proteins .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c24-27-26-10-12-30-14-16-31-15-13-29-11-9-25-23(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFYHVJTBNQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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